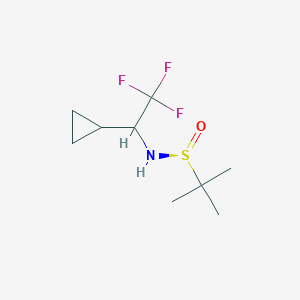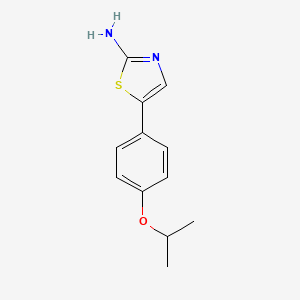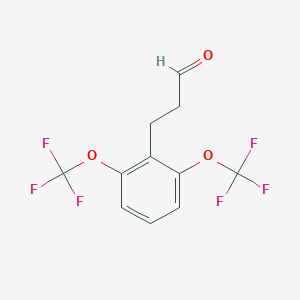
(2R,3S,4S,5R,6R,8R,10R,11R,12S,13R)-5-(3-amino-3,4,6-trideoxy-N,N-dimethyl-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C,3-O-dimethyl-alpha-L-ribo-hexopyranosyloxy)-13-ethyl-6,11,12-trihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotridecan-13-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythromycin,1’‘,16-epoxy- (9CI) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is also referred to as erythromycin EP impurity C. It is characterized by the presence of an epoxy group at the 1’’ and 16 positions of the erythromycin molecule. The molecular formula of this compound is C37H65NO14, and it has a molecular weight of 747.91 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin,1’',16-epoxy- (9CI) involves the modification of the erythromycin molecule. The process typically includes the introduction of an epoxy group at specific positions on the erythromycin structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the epoxy group. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Erythromycin,1’',16-epoxy- (9CI) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Erythromycin,1’',16-epoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Erythromycin,1’',16-epoxy- (9CI) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of Erythromycin,1’',16-epoxy- (9CI) depend on the specific reaction conditions and reagents used. These products can include various derivatives of erythromycin with modified functional groups .
Aplicaciones Científicas De Investigación
Erythromycin,1’',16-epoxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of erythromycin derivatives.
Biology: Employed in biological research to investigate the effects of erythromycin derivatives on various biological systems.
Medicine: Studied for its potential therapeutic applications and its role as an impurity in erythromycin formulations.
Industry: Used in the pharmaceutical industry for quality control and regulatory compliance.
Mecanismo De Acción
The mechanism of action of Erythromycin,1’',16-epoxy- (9CI) is similar to that of erythromycin. It inhibits RNA-dependent protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the transpeptidation step of protein synthesis. This action prevents the growth and replication of bacteria, making it effective as an antibiotic .
Comparación Con Compuestos Similares
Erythromycin,1’',16-epoxy- (9CI) can be compared with other erythromycin derivatives, such as:
Erythromycin A: The parent compound with a similar mechanism of action but without the epoxy group.
Erythromycin B: Another derivative with slight structural differences.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A derivative with improved acid stability and better pharmacokinetic properties.
Erythromycin,1’',16-epoxy- (9CI) is unique due to the presence of the epoxy group, which may influence its chemical properties and biological activity .
Propiedades
Fórmula molecular |
C37H67NO13 |
|---|---|
Peso molecular |
733.9 g/mol |
Nombre IUPAC |
(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-/m1/s1 |
Clave InChI |
ULGZDMOVFRHVEP-TXIVHDOCSA-N |
SMILES isomérico |
CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)










